6-methoxy-4-oxo-4H-chromene-3-carboxylic acid
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Overview
Description
6-methoxy-4-oxo-4H-chromene-3-carboxylic acid is a chemical compound belonging to the chromone family. Chromones are a class of compounds characterized by a benzopyranone structure, which is a fusion of a benzene ring and a pyrone ring. This particular compound is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-methoxy-2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Neuroprotective Effects: The compound protects neurons from oxidative damage and excitotoxicity, potentially through the modulation of signaling pathways involved in cell survival and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid: Known for its antioxidant activity.
6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid: Exhibits antimicrobial properties.
6-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Used in various pharmaceutical applications.
Uniqueness
6-methoxy-4-oxo-4H-chromene-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique biological activities. Its methoxy group at the 6-position and carboxylic acid group at the 3-position contribute to its distinct chemical reactivity and therapeutic potential .
Properties
CAS No. |
51085-93-9 |
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Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
6-methoxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-6-2-3-9-7(4-6)10(12)8(5-16-9)11(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
CKKSTBSDUGEMOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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